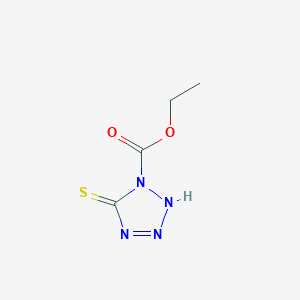

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester

Descripción general

Descripción

“5-Mercapto-tetrazole-1-carboxylic acid ethyl ester” is a chemical compound . It’s a derivative of tetrazole, a class of heterocycles that are very important to medicinal chemistry and drug design . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids .

Synthesis Analysis

Tetrazoles can be synthesized using various methods . One method involves the use of a metal-free sulfonic acid functionalized reduced graphene oxide (SA-rGO) material for the synthesis of both carboxylic acids and their bioisosteres, 5-substituted-1H-tetrazoles . Another method involves the reaction of dicyanophenylhydrazine and nitrous acid .Molecular Structure Analysis

The molecular formula of “5-Mercapto-tetrazole-1-carboxylic acid ethyl ester” is C4H6N4O2S . Tetrazoles have a five-membered ring structure consisting of one carbon and four nitrogen atoms . They may exist in tautomeric forms .Chemical Reactions Analysis

Tetrazoles exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . They can act as acids and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Mercapto-tetrazole-1-carboxylic acid ethyl ester” include a molecular weight of 165.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 80.8 Ų .Aplicaciones Científicas De Investigación

Medicine: Antiviral and Antimicrobial Applications

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester has potential applications in medicine due to the biological activities of tetrazole compounds. Tetrazoles are known for their antiviral and antimicrobial properties . They can serve as core structures in the development of new pharmaceuticals that target a range of diseases caused by viruses and bacteria.

Agriculture: Plant Protection and Growth Regulation

In agriculture, this compound could be explored for its use in plant protection. Tetrazoles have been studied as metabolism-resistant isosteric replacements for carboxylic acids, which are often used in the synthesis of agrochemicals . Their resistance to degradation could make them suitable for developing more stable pesticides or herbicides.

Material Science: Synthesis of Advanced Materials

The compound’s utility in material science can be attributed to the tetrazole ring’s ability to act as a ligand, forming complexes with various metals. This property is useful in the synthesis of advanced materials, such as mesoporous silica, which has applications in catalysis and drug delivery systems .

Environmental Science: Pollution Control

Tetrazoles are resistant to biological degradation, which makes them interesting candidates for environmental applications. They could be used in pollution control strategies, particularly in the development of materials that capture and neutralize toxic substances .

Analytical Chemistry: Chemical Analysis and Detection

In analytical chemistry, 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester could be employed in the development of analytical methods for chemical detection and quantification. The tetrazole moiety’s reactivity and stability under various conditions make it a valuable component in analytical reagents .

Biochemistry: DNA Synthesis and Molecular Biology

The tetrazole ring is used in biochemistry for DNA synthesis, where it acts as an acidic activator in the coupling process. This compound could potentially be used to enhance the efficiency of oligonucleotide synthesis, which is crucial for genetic research and biotechnology applications .

Mecanismo De Acción

While the exact binding mode, structural biology, 3D conformations, and general chemical behavior of tetrazoles are not fully understood, they are known to mimic the carboxylic acid functional group . This makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Safety and Hazards

Direcciones Futuras

Tetrazoles have broad applications in numerous fields such as medicine, biochemistry, pharmacology, and industry . They are also investigated as potential explosives and rocket propellant components due to their high energy properties . Future research in this field is expected to further explore the synthetic methods, molecular structure, physicochemical properties, and applications of tetrazoles .

Propiedades

IUPAC Name |

ethyl 5-sulfanylidene-2H-tetrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c1-2-10-4(9)8-3(11)5-6-7-8/h2H2,1H3,(H,5,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIBYAGJDPDSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1398525.png)

![tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate](/img/structure/B1398527.png)

![4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1398532.png)

![Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398543.png)

![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)